![molecular formula C8H8ClN3 B6267129 1-[(1R)-1-azidoethyl]-2-chlorobenzene CAS No. 1604423-75-7](/img/no-structure.png)

1-[(1R)-1-azidoethyl]-2-chlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1R)-1-azidoethyl-2-chlorobenzene is an organic compound used in a variety of scientific research applications. It is a derivative of chlorobenzene, which is a colorless, flammable liquid with an aromatic odor. It is also known as 1-azidoethyl-2-chlorobenzene or 2-chloro-1-azidoethylbenzene. This compound is commonly used as a reagent in organic synthesis, as a reactant in the synthesis of other compounds, and as a catalyst in various reactions.

Wirkmechanismus

The mechanism of action of 1-(1R)-1-azidoethyl-2-chlorobenzene is not fully understood. However, it is believed to be involved in a variety of chemical reactions, such as the formation of covalent bonds between molecules, the formation of new molecules, and the formation of polymers. It is also believed to be involved in the formation of new compounds by catalyzing the reaction of two or more molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(1R)-1-azidoethyl-2-chlorobenzene are not fully understood. However, it is believed to be involved in a variety of biochemical and physiological reactions, such as the formation of covalent bonds between molecules, the formation of new molecules, and the formation of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of dyes and pigments.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(1R)-1-azidoethyl-2-chlorobenzene in lab experiments include its high reactivity and its ability to catalyze a variety of chemical reactions. Additionally, it is relatively inexpensive and easy to obtain. The limitations of using this compound in lab experiments include its potential toxicity, its flammability, and its potential to cause skin and eye irritation.

Zukünftige Richtungen

The potential future directions for research involving 1-(1R)-1-azidoethyl-2-chlorobenzene include the development of new synthetic methods, the exploration of its potential applications in the pharmaceutical and biomedical fields, and the investigation of its potential toxicity. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential uses and applications.

Synthesemethoden

The synthesis of 1-(1R)-1-azidoethyl-2-chlorobenzene is typically achieved through a two-step reaction process. The first step involves the reaction of 2-chlorobenzaldehyde with sodium azide in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate compound, 2-chloro-1-azidoethylbenzene. The second step involves the reaction of this intermediate compound with an acid, such as hydrochloric acid, to form the final product, 1-(1R)-1-azidoethyl-2-chlorobenzene.

Wissenschaftliche Forschungsanwendungen

1-(1R)-1-azidoethyl-2-chlorobenzene is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a reactant in the synthesis of other compounds, and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of dyes and pigments. Additionally, it has been used in the synthesis of polymers, and in the production of semiconductors and other electronic materials.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves the conversion of 2-chlorobenzoic acid to the final product through a series of reactions.", "Starting Materials": ["2-chlorobenzoic acid", "sodium azide", "thionyl chloride", "triethylamine", "ethyl bromide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water"], "Reaction": ["Step 1: Conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Conversion of 2-chlorobenzoyl chloride to 2-chlorobenzonitrile using sodium azide as a nucleophile.", "Step 3: Conversion of 2-chlorobenzonitrile to 1-[(1R)-1-azidoethyl]-2-chlorobenzene using ethyl bromide and sodium hydroxide as a base.", "Step 4: Purification of the product using hydrochloric acid and diethyl ether as a solvent.", "Step 5: Recrystallization of the product from water to obtain the final product."] } | |

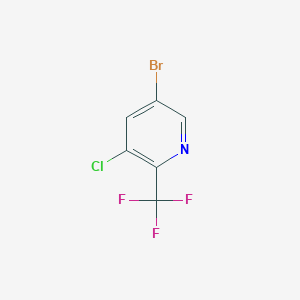

CAS-Nummer |

1604423-75-7 |

Molekularformel |

C8H8ClN3 |

Molekulargewicht |

181.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.